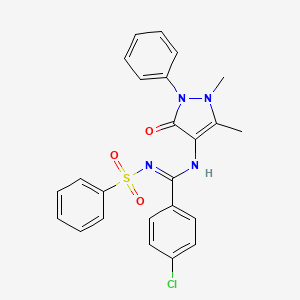
N'-(benzenesulfonyl)-4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(benzenesulfonyl)-4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenecarboximidamide is an organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structural features that include a benzenesulfonyl group, a pyrazole ring, and a carboximidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step organic synthesis involving the following key reactions:
Formation of the pyrazole ring by reacting 1,5-dimethyl-3-oxo-2-phenylpyrazole with a suitable chlorinating agent.
Substitution of the chlorine atom on the pyrazole ring with benzenesulfonyl chloride under basic conditions.
Introduction of the carboximidamide group through a reaction with the appropriate benzene derivative.
Industrial Production Methods
Industrial production of N'-(benzenesulfonyl)-4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenecarboximidamide often involves large-scale chemical reactors with precise control over reaction conditions such as temperature, pH, and pressure. The use of catalysts and solvents is optimized to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often resulting in the formation of sulfone derivatives.
Reduction: : Reduction reactions may target the nitro groups or the ketone moiety, leading to amines or alcohols.
Substitution: : Nucleophilic and electrophilic substitutions can occur on the aromatic rings, affecting the chloro and benzenesulfonyl groups.
Common Reagents and Conditions
Oxidation: : Typically performed using oxidizing agents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: : Conducted using reducing agents such as sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution: : Nucleophilic substitutions use bases such as sodium hydroxide, while electrophilic substitutions may involve halogenating agents.
Major Products Formed
Sulfonyl derivatives: from oxidation reactions.
Amines or alcohols: from reduction reactions.
Halogenated products: from substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: : Acts as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.
Materials Science: : Used in the synthesis of novel polymers and materials with unique properties.
Biology
Enzyme Inhibition: : Functions as an inhibitor for certain enzymes, offering potential in biochemical studies.
Protein Labeling: : Utilized in the labeling of proteins due to its reactive functional groups.
Medicine
Drug Development: : Investigated for its potential therapeutic effects in treating various diseases.
Diagnostics: : Employed in diagnostic assays for detecting specific biomolecules.
Industry
Chemical Manufacturing: : Applied in the production of fine chemicals and specialty compounds.
Agriculture: : Explored for use in developing agrochemicals such as pesticides or herbicides.
Mechanism of Action
N'-(benzenesulfonyl)-4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenecarboximidamide exerts its effects through interactions with molecular targets such as enzymes and proteins. The sulfonyl and pyrazole groups facilitate binding to active sites, thereby inhibiting or modulating the activity of these targets. Specific pathways involved may include enzymatic inhibition or receptor binding, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
N'-(benzenesulfonyl)-4-chloro-N-phenylbenzenecarboximidamide: : Lacks the pyrazole ring, which affects its reactivity and applications.
N'-(benzenesulfonyl)-4-methyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenecarboximidamide: : Contains a methyl group instead of a chloro group, influencing its chemical properties.
N'-(benzenesulfonyl)-4-chloro-N-(3-oxo-2-phenylpyrazol-4-yl)benzenecarboximidamide: : Similar structure but without the 1,5-dimethyl substitutions, leading to different biological and chemical characteristics.
Uniqueness
The unique combination of a benzenesulfonyl group, a pyrazole ring, and a carboximidamide moiety in N'-(benzenesulfonyl)-4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenecarboximidamide imparts distinctive properties, such as enhanced enzyme inhibition and specificity for certain molecular targets. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
N'-(benzenesulfonyl)-4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3S/c1-17-22(24(30)29(28(17)2)20-9-5-3-6-10-20)26-23(18-13-15-19(25)16-14-18)27-33(31,32)21-11-7-4-8-12-21/h3-16H,1-2H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSHOOXRVOSGIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=NS(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N/C(=N/S(=O)(=O)C3=CC=CC=C3)/C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














